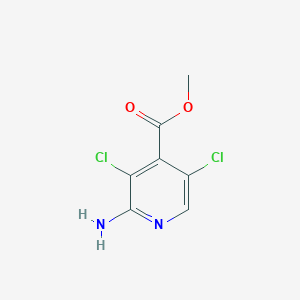

Methyl 2-amino-3,5-dichloroisonicotinate

Description

Structural Significance of Halogenated Aminopyridine Derivatives in Contemporary Chemical Research

The introduction of halogen atoms and amino groups onto the pyridine (B92270) ring creates halogenated aminopyridine derivatives with unique properties that are highly valuable in chemical research. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and solubility. researchgate.net This is a critical factor in the design of new pharmaceutical agents, as these properties influence how a drug is absorbed, distributed, metabolized, and excreted.

The presence of halogens can also lead to the formation of halogen bonds, which are non-covalent interactions where the halogen atom acts as an electrophilic species. researchgate.netacs.org These interactions, similar in nature to hydrogen bonds, are increasingly being used as a tool in crystal engineering and supramolecular chemistry to control the assembly of molecules in the solid state. acs.org The combination of an amino group and halogen substituents on a pyridine ring can lead to complex intermolecular interactions, influencing the material's bulk properties.

Furthermore, halogenated aminopyridines serve as versatile intermediates in organic synthesis. The halogen and amino groups can be subjected to a variety of chemical transformations, allowing for the construction of more complex molecular architectures. For instance, the amino group can be acylated or alkylated, while the halogen atoms can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Contextualizing Methyl 2-amino-3,5-dichloroisonicotinate within Pyridine Chemistry

This compound is a multifunctional pyridine derivative that incorporates several key structural features: an isonicotinate (B8489971) core, an amino group at the 2-position, and two chlorine atoms at the 3 and 5-positions. The isonicotinate moiety, a methyl ester of pyridine-4-carboxylic acid, is a well-established pharmacophore. nih.gov

The synthesis of this compound can be envisioned through several routes common in pyridine chemistry. One potential pathway involves the chlorination of a suitable 2-aminopyridine (B139424) precursor. For example, the synthesis of 2-amino-3,5-dichloropyridine (B145740) has been achieved by reacting 2-amino-5-chloropyridine (B124133) with N-chlorosuccinimide. google.com Subsequent carboxylation at the 4-position, followed by esterification, would yield the target molecule. The direct carboxylation of pyridines can be challenging but has been achieved using methods like copper-catalyzed reactions with CO2. chemistryviews.org The final esterification step to form the methyl ester can be accomplished using standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst or trimethylchlorosilane. mdpi.com

The reactivity of this compound is dictated by its functional groups. The amino group can undergo reactions typical of aromatic amines, such as diazotization or acylation. orientjchem.org The chlorine atoms are potential sites for nucleophilic aromatic substitution or cross-coupling reactions, allowing for further functionalization of the pyridine ring. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives like amides or hydrazides. nih.govmdpi.com

| Functional Group | Position | Potential Reactions |

|---|---|---|

| Amino (-NH2) | 2 | Acylation, Alkylation, Diazotization |

| Chloro (-Cl) | 3 | Nucleophilic Aromatic Substitution, Cross-Coupling |

| Methyl Ester (-COOCH3) | 4 | Hydrolysis, Amidation, Transesterification |

| Chloro (-Cl) | 5 | Nucleophilic Aromatic Substitution, Cross-Coupling |

Research Trajectories for Multifunctional Pyridine Esters

The field of multifunctional pyridine esters is an active area of research with diverse applications. The unique combination of functional groups in molecules like this compound makes them attractive scaffolds for the development of new chemical entities.

In medicinal chemistry, there is a continuous search for novel compounds with therapeutic potential. Substituted pyridine carboxylates and their esters have been investigated for a wide range of biological activities, including as enzyme inhibitors and antimicrobial agents. nih.govmdpi.com The specific substitution pattern of this compound could be exploited to design targeted inhibitors for various enzymes, where the different functional groups can interact with specific residues in an enzyme's active site.

In materials science, multifunctional pyridines are being explored for the development of new polymers, ligands for metal complexes, and functional dyes. The ability of the pyridine nitrogen and other functional groups to coordinate with metal ions makes these compounds suitable for creating novel organometallic complexes with interesting catalytic or photophysical properties. researchgate.net The presence of reactive sites (the amino and chloro groups) allows for the incorporation of this pyridine unit into larger polymeric structures, potentially leading to materials with tailored electronic or optical properties.

Future research in this area will likely focus on exploring the synthetic utility of this compound as a building block for more complex molecules. This includes the development of selective reactions that can modify one functional group without affecting the others. Furthermore, computational studies could be employed to predict the biological activities and material properties of derivatives of this compound, guiding synthetic efforts towards the most promising targets. The versatility of multifunctional pyridine esters ensures their continued importance in advancing various fields of chemical science.

| Research Area | Potential Application of Multifunctional Pyridine Esters | Key Structural Features |

|---|---|---|

| Medicinal Chemistry | Enzyme Inhibitors, Antimicrobial Agents | Amino, Halogen, Ester Groups for Target Binding |

| Materials Science | Ligands for Catalysis, Monomers for Polymers | Pyridine Nitrogen, Reactive Functional Groups |

| Organic Synthesis | Versatile Building Blocks | Multiple Reaction Sites for Derivatization |

Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl2N2O2 |

|---|---|

Molecular Weight |

221.04 g/mol |

IUPAC Name |

methyl 2-amino-3,5-dichloropyridine-4-carboxylate |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)4-3(8)2-11-6(10)5(4)9/h2H,1H3,(H2,10,11) |

InChI Key |

NYWULXVWTHWHSM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1Cl)N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Methyl 2 Amino 3,5 Dichloroisonicotinate

Reactions Involving the Aromatic Amino Group

The amino group at the 2-position of the pyridine (B92270) ring is a key site for a range of chemical modifications, including alkylation, acylation, reactions with carbonyl compounds, and diazotization.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amino group in Methyl 2-amino-3,5-dichloroisonicotinate can act as a nucleophile, participating in both N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved using various alkylating agents. While direct alkylation of similar 2-aminopyridines can sometimes be challenging and may require forcing conditions, methods have been developed for the N-alkylation of related heterocyclic amines. For instance, the N-alkylation of 2-amino-3-acylthiophenes has been accomplished under mild conditions using a base such as cesium carbonate in DMF. psu.edu A similar approach could be applicable to this compound. The direct N-alkylation of unprotected amino acids with alcohols has also been demonstrated using catalytic systems, which could potentially be adapted for this substrate. nih.gov

N-Acylation: The amino group readily reacts with acylating agents like acid chlorides, anhydrides, and activated esters to form the corresponding amides. This reaction is a common method for protecting the amino group or for introducing specific acyl moieties to modify the compound's properties. The acylation of 2-amino-5,5-dimethyl-Δ¹-pyrroline 1-oxide has been reported to yield 3-substituted products. rsc.org Enzymatic methods for the N-acylation of amino acids in aqueous media have also been developed and could offer a green alternative for the acylation of this compound. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) | N-Alkylamino derivative |

| N-Acylation | Acid chloride or Anhydride, Base (e.g., Pyridine) | N-Acylamino (Amide) derivative |

Reactions with Carbonyl Compounds for Imine or Heterocycle Formation

The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. scispace.commasterorganicchemistry.comorganic-chemistry.org The resulting imine can be a stable final product or a reactive intermediate for further transformations.

The formation of imines from 2-aminopyridine (B139424) derivatives can be followed by intramolecular cyclization, especially when the carbonyl compound contains a second reactive functional group, leading to the synthesis of various heterocyclic systems. For example, the reaction of 2-aminopyridines with β-dicarbonyl compounds is a well-established method for the synthesis of fused pyrimidine (B1678525) rings, such as imidazo[1,2-a]pyridines. rsc.orgnih.gov This type of reaction, often referred to as a multicomponent reaction, can proceed via an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov

| Carbonyl Reactant | Potential Heterocyclic Product |

| α,β-Unsaturated Ketone | Dihydropyridine derivative |

| β-Diketone | Fused Pyrimidine derivative |

| β-Ketoester | Fused Pyrimidone derivative |

Diazotization and Subsequent Substitution Reactions

The aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures. libretexts.orglibretexts.org This process is known as diazotization. google.com The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com

This two-step sequence provides access to a range of substituted pyridine derivatives that may not be accessible through direct substitution methods. The substitution of the diazonium group is often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. organic-chemistry.orglibretexts.orgnih.gov

Common Sandmeyer and Related Reactions:

Halogenation: Treatment with CuCl, CuBr, or KI introduces chloro, bromo, or iodo substituents, respectively. organic-chemistry.orgnih.gov The synthesis of 2-amino-5-fluoropyridine (B1271945) has been achieved through a Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. researchgate.net

Cyanation: Reaction with CuCN yields the corresponding nitrile (cyanopyridine). organic-chemistry.org

Hydroxylation: Heating the aqueous solution of the diazonium salt leads to the formation of the corresponding pyridinol. libretexts.orgyoutube.com

| Reaction | Reagent(s) | Product Functional Group |

| Sandmeyer (Chlorination) | NaNO₂, HCl; CuCl | -Cl |

| Sandmeyer (Bromination) | NaNO₂, HBr; CuBr | -Br |

| Iodination | NaNO₂, H₂SO₄; KI | -I |

| Sandmeyer (Cyanation) | NaNO₂, H⁺; CuCN | -CN |

| Hydroxylation | NaNO₂, H₂SO₄; H₂O, heat | -OH |

Transformations of the Ester Moiety

The methyl ester group at the 4-position of the pyridine ring is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups, most notably a carboxylic acid or other esters.

Hydrolysis to the Free Carboxylic Acid

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3,5-dichloroisonicotinic acid. This transformation is typically carried out under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction that is usually performed by heating the ester in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

Base-mediated hydrolysis (saponification): This is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.

| Hydrolysis Condition | Reagents |

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat |

| Basic (Saponification) | 1. NaOH or KOH, H₂O/alcohol, heat; 2. H⁺ workup |

Transesterification Reactions with Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, the methyl group of the ester can be replaced by a different alkyl group by reacting it with another alcohol in the presence of an acid or base catalyst.

Acid-catalyzed transesterification: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is typically used as the catalyst. The reaction is an equilibrium process, and the equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed.

Base-catalyzed transesterification: A strong base, such as the alkoxide corresponding to the new alcohol, is used as the catalyst. This reaction is also an equilibrium process.

This reaction is useful for synthesizing a variety of ester derivatives of 2-amino-3,5-dichloroisonicotinic acid.

| Catalyst Type | Common Catalysts |

| Acid | H₂SO₄, p-TsOH, HCl |

| Base | NaOR, KOR (where R is the alkyl group of the new alcohol) |

Amidation and Reduction to Alcohols or Aldehydes

The ester and amino functionalities of this compound allow for a range of transformations, including amidation and reduction.

Amidation: The direct amidation of the methyl ester can be achieved by reaction with various amines. While specific studies on this compound are not extensively documented, general methods for the amidation of amino acid esters are applicable. These reactions typically require heating or the use of a catalyst to facilitate the aminolysis of the ester. For instance, direct amidation of amino acids has been achieved using reagents like tris(2,2,2-trifluoroethyl) borate, which can mediate the reaction between unprotected amino acids and amines. tcichemicals.com Another approach involves the use of dichloromethyl(3,3,3-trifluoropropyl)silane and imidazole, which activates the carboxyl group for amidation. organic-chemistry.orgresearchgate.net These methods could potentially be adapted for the amidation of this compound.

Reduction to Alcohols: The methyl ester group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to alcohols. masterorganicchemistry.comorgsyn.org The reaction with LiAlH₄ would likely reduce the methyl ester of this compound to (2-amino-3,5-dichloropyridin-4-yl)methanol. It is important to note that LiAlH₄ is a strong and unselective reducing agent and may also affect other functional groups.

Reduction to Aldehydes: The partial reduction of the ester to an aldehyde is a more delicate transformation. Reagents such as diisobutylaluminum hydride (DIBAL-H) are commonly used for this purpose at low temperatures. youtube.commasterorganicchemistry.comwikipedia.orgyoutube.com By carefully controlling the stoichiometry and reaction conditions, it is possible to stop the reduction at the aldehyde stage, yielding 2-amino-3,5-dichloroisonicotinaldehyde. This transformation provides a valuable synthetic intermediate for further functionalization.

Table 1: Summary of Potential Amidation and Reduction Reactions

| Transformation | Reagent(s) | Potential Product | Notes |

|---|---|---|---|

| Amidation | Amine (R-NH₂) | 2-amino-3,5-dichloro-N-alkyl/aryl-isonicotinamide | May require heating or catalysis. |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | (2-amino-3,5-dichloropyridin-4-yl)methanol | Strong, non-selective reducing agent. |

| Reduction to Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | 2-amino-3,5-dichloroisonicotinaldehyde | Requires low temperature and careful control of stoichiometry. |

Reactivity of the Halogen Substituents

The two chlorine atoms on the pyridine ring are susceptible to displacement through various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the two chlorine atoms in this compound in these reactions is influenced by their positions on the pyridine ring. Generally, the chlorine at the 3-position is expected to be more reactive than the one at the 5-position due to the electronic effects of the amino and ester groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyridine with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov It is a versatile method for forming aryl-aryl or aryl-vinyl bonds. Studies on related 3,5-dichloropyridazines have shown that site-selective monocoupling can be achieved by carefully choosing the palladium ligand, allowing for functionalization at either the 3- or 5-position. mdpi.com A similar selectivity could be anticipated for this compound.

Sonogashira Coupling: This reaction couples the halide with a terminal alkyne using a palladium catalyst and a copper co-catalyst. nih.govwuxiapptec.com This method is used to introduce alkynyl groups onto the pyridine ring. For dihalogenated pyridines, selective mono- or di-alkynylation can often be controlled by the reaction conditions.

Heck Reaction: The Heck reaction couples the halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net This reaction is a valuable tool for the vinylation of the pyridine ring.

Stille Reaction: This reaction involves the coupling of the halide with an organotin compound, catalyzed by palladium. uoanbar.edu.iq The Stille reaction is known for its tolerance of a wide range of functional groups.

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3- and/or 5-aryl/vinyl substituted pyridine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3- and/or 5-alkynyl substituted pyridine |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | 3- and/or 5-alkenyl substituted pyridine |

| Stille | Organostannane | Pd catalyst | 3- and/or 5-alkyl/aryl/vinyl substituted pyridine |

The electron-deficient nature of the pyridine ring, enhanced by the two chlorine atoms and the ester group, facilitates nucleophilic aromatic substitution. The regioselectivity of SNAr reactions is governed by the electronic properties of the substituents. In this compound, the amino group is an electron-donating group, while the methyl ester is an electron-withdrawing group.

Studies on analogous 3,5-dichloropyrazines have shown that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group at the 2-position favors substitution at the 3-position. researchgate.net By analogy, the electron-donating amino group at the 2-position of this compound would be expected to direct nucleophilic attack preferentially to the 3-position. However, the electron-withdrawing ester at the 4-position will activate both the 3- and 5-positions towards nucleophilic attack. The interplay of these electronic effects will determine the ultimate regioselectivity.

A variety of nucleophiles can be employed in SNAr reactions, including:

Amines: Reaction with primary or secondary amines would lead to the corresponding amino-substituted pyridines.

Alkoxides: Treatment with sodium or potassium alkoxides would yield alkoxy-substituted pyridines.

Thiolates: Reaction with thiolates would result in the formation of thioether-substituted pyridines.

The reaction conditions, such as solvent and temperature, can also influence the outcome and regioselectivity of the substitution.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide in the presence of an acid catalyst. nih.gov The resulting N-oxide can then be used in further functionalization reactions. For instance, N-oxides of 3,5-dichloropyridine (B137275) have been nitrated and subsequently reacted with ammonia (B1221849) to introduce an amino group. umich.edu

N-Alkylation and N-Arylation: The pyridine nitrogen can be alkylated or arylated to form pyridinium (B92312) salts. For example, N-aminopyridinium salts can be formed and used as bifunctional reagents in photocatalytic reactions to introduce both an amino and a pyridyl group across an alkene. nih.gov

Coordination to Metals: The pyridine nitrogen can coordinate to metal centers, which can influence the reactivity of the molecule in metal-catalyzed reactions.

It is noteworthy that the presence of the amino group at the 2-position may influence the basicity and nucleophilicity of the pyridine nitrogen. Structural studies on 4-amino-3,5-dichloropyridine (B195902) have shown that the endocyclic C-N-C bond angle deviates from the ideal 120°, which is attributed to the lone pair on the nitrogen and contributes to its weak basicity. nih.gov A similar effect can be expected for this compound.

Advanced Characterization and Structural Analysis of Methyl 2 Amino 3,5 Dichloroisonicotinate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide the foundational data for determining the molecular structure of a compound. A combination of techniques is necessary for an unambiguous assignment of the chemical structure of Methyl 2-amino-3,5-dichloroisonicotinate.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, C-N stretching, and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the pyridine (B92270) ring modes, providing a comprehensive vibrational fingerprint of the molecule.

Below is a table of expected characteristic vibrational frequencies.

| Functional Group | Expected IR/Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Methyl) | 2850 - 3000 |

| C=O Stretch (Ester) | 1700 - 1730 |

| C=C, C=N Stretch (Pyridine Ring) | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways.

Exact Mass: HRMS would be used to determine the exact mass of the molecular ion of this compound, which can be used to confirm its molecular formula (C₇H₆Cl₂N₂O₂).

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum would provide structural information. Expected fragmentation could include the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), and chlorine atoms, leading to characteristic daughter ions.

Solid-State Characterization

The characterization of the solid-state structure of a compound is essential for understanding its crystalline form and packing, which can influence its physical properties.

X-ray Crystallography for Molecular and Supramolecular Structure Determination

While a crystal structure for the specific title compound is not publicly available, analysis of similar structures, such as 2-amino-3,5-dichloropyridine (B145740), reveals the potential for the formation of hydrogen-bonded networks in the solid state. google.com

A hypothetical table of crystallographic data is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0 - 12.0 |

| b (Å) | 5.0 - 7.0 |

| c (Å) | 14.0 - 16.0 |

| β (°) | 95 - 105 |

| Z | 4 |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to assess the purity of a bulk sample. The PXRD pattern is a fingerprint of a specific crystalline solid. For this compound, PXRD would be used to confirm that the bulk material consists of a single crystalline phase and to compare the experimental pattern with a simulated pattern derived from single-crystal X-ray diffraction data, if available. This is a crucial step in quality control for any crystalline material.

Chromatographic and Electrophoretic Methodologies in Research Purity Assessment

The rigorous assessment of purity for research-grade compounds such as this compound is paramount to ensure the validity and reproducibility of scientific findings. Chromatographic and electrophoretic techniques are central to this process, offering high-resolution separation and sensitive detection of the target compound and potential impurities. These methodologies are crucial during various stages of research, from monitoring the progress of synthesis to the final characterization of the purified product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. For aminopyridine derivatives, C18 or C8 columns are commonly employed, providing a hydrophobic surface for interaction.

The separation mechanism relies on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The elution order is influenced by the polarity of the compounds; more polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the concentration of the organic modifier is increased over time, is frequently used to ensure the efficient elution of all components in a mixture. Detection is commonly achieved using a UV detector, as the pyridine ring system of the analyte exhibits strong absorbance in the UV region. For more detailed structural information and confirmation of identity, HPLC can be coupled with a mass spectrometer (LC-MS). researchgate.net

A representative HPLC method for the purity analysis of this compound is detailed in the interactive table below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Approximately 12-15 minutes |

This table presents a hypothetical but typical set of HPLC parameters for the analysis of this compound, based on methods for similar compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of this compound, it would be necessary to ensure that the compound does not decompose at the temperatures required for vaporization and analysis. If stable, GC can provide high-resolution separation and is often used for the detection of residual solvents or volatile impurities.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column contains a stationary phase, and separation occurs based on the differential partitioning of the analytes between the carrier gas and the stationary phase. The choice of stationary phase is critical; for polar compounds like aminopyridine derivatives, a mid- to high-polarity column may be required. asianpubs.org Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly valuable as it provides both retention time data for quantification and mass spectra for definitive identification of the compound and any impurities. nih.gov

A plausible set of GC parameters for the analysis of this compound is outlined in the interactive table below.

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-400 m/z |

This table presents a hypothetical but representative set of GC-MS parameters for the analysis of this compound, based on methods for related compounds.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly useful for the analysis of charged species. Given that the amino group on the pyridine ring can be protonated in an acidic buffer, CE is a viable method for the purity assessment of this compound. Separation in CE is based on the differential migration of ions in an electric field. The migration velocity is dependent on the charge-to-size ratio of the analyte.

For the analysis of aminopyridines, a low pH buffer is typically used to ensure that the amino groups are protonated, imparting a positive charge on the molecules. nih.gov The separation is carried out in a narrow-bore fused-silica capillary. This method can be highly efficient and requires only very small sample volumes. Detection is often performed using UV-Vis spectroscopy, as the analytes pass through a detection window in the capillary. The high efficiency of CE allows for the separation of closely related impurities that may be difficult to resolve by HPLC. nih.gov

An illustrative set of CE parameters for analyzing this compound is provided in the interactive table below.

| Parameter | Value |

| Capillary | Fused Silica, 50 µm i.d., 375 µm o.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Capillary Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection Wavelength | 214 nm |

This table presents a hypothetical but characteristic set of CE parameters for the analysis of this compound, based on established methods for aminopyridines.

Based on a thorough review of available scientific literature, detailed theoretical and computational studies specifically focused on this compound are not present in the public domain. The requested analyses, such as specific HOMO-LUMO calculations, charge distribution, predicted spectroscopic data, reaction mechanisms, conformational analyses, and molecular docking studies for this exact compound have not been published.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the specified detailed outline for "this compound."

While general methodologies for these types of computational investigations are well-established for many organic molecules, applying them to a specific compound requires dedicated research that has not been performed or shared in accessible literature for this particular substance. Information is available for related compounds, such as other substituted pyridines or benzoates, but per the instructions to focus solely on this compound, this information cannot be used.

Theoretical and Computational Investigations of Methyl 2 Amino 3,5 Dichloroisonicotinate

Molecular Modeling and Dynamics Simulations

Solvent Effects and Solvation Thermodynamics

The biological and chemical activity of a molecule like Methyl 2-amino-3,5-dichloroisonicotinate is profoundly influenced by its interactions with the surrounding solvent. Computational chemistry provides powerful tools to investigate these solvent effects, offering insights into the molecule's behavior in different environments. The study of solvation thermodynamics, which quantifies the energy changes associated with dissolving a solute, is crucial for understanding its solubility, reactivity, and partitioning behavior in biological systems.

Theoretical investigations into the solvent effects on this compound would typically employ a combination of implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the bulk electrostatic effects of the solvent on the solute. Explicit solvent models, on the other hand, involve simulating a discrete number of solvent molecules around the solute, providing a more detailed picture of specific interactions like hydrogen bonding.

For this compound, the amino group can act as a hydrogen bond donor, while the ester and the pyridine (B92270) nitrogen can act as hydrogen bond acceptors. The nature of the solvent will dictate the strength and prevalence of these interactions. In protic solvents like water or methanol (B129727), strong hydrogen bonds are expected to form with the solute, significantly impacting its conformational preferences and electronic structure. In aprotic solvents, weaker dipole-dipole interactions would dominate.

The thermodynamic parameters of solvation, including the Gibbs free energy (ΔG_solv), enthalpy (ΔH_solv), and entropy (ΔS_solv) of solvation, can be calculated using computational methods. These parameters provide a quantitative measure of the favorability of the solvation process. For instance, a negative ΔG_solv indicates a spontaneous dissolution process.

A hypothetical study on the solvation of this compound in various solvents could yield data such as that presented in Table 1. Such data would be invaluable for predicting the compound's behavior in different biological and environmental milieus. For example, understanding its solvation in water is critical for assessing its environmental fate and bioavailability.

Table 1: Hypothetical Solvation Thermodynamic Data for this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | ΔG_solv (kcal/mol) | ΔH_solv (kcal/mol) | TΔS_solv (kcal/mol) |

| Water | 78.4 | -8.5 | -10.2 | -1.7 |

| Methanol | 32.7 | -7.2 | -8.9 | -1.7 |

| Acetone | 20.7 | -5.8 | -6.5 | -0.7 |

| Chloroform | 4.8 | -3.1 | -4.0 | -0.9 |

| n-Hexane | 1.9 | -1.5 | -2.1 | -0.6 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Pyridine Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. For pyridine analogs, including compounds structurally related to this compound, QSAR studies are instrumental in designing new molecules with enhanced desired activities, such as herbicidal or medicinal properties, and in predicting their potential toxicity. researchgate.net

A typical QSAR study involves several key steps:

Data Set Selection: A series of pyridine derivatives with known biological activities (e.g., herbicidal efficacy, receptor binding affinity) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For a series of herbicidal pyridine analogs, a QSAR model might reveal that the presence of electron-withdrawing groups (like the chlorine atoms in this compound) on the pyridine ring and a specific steric arrangement of substituents are crucial for high activity.

Table 2 presents a hypothetical set of molecular descriptors and the observed herbicidal activity for a series of pyridine analogs, which could be used to develop a QSAR model.

Table 2: Hypothetical Data for a QSAR Study of Herbicidal Pyridine Analogs

| Compound | LogP | Dipole Moment (Debye) | Molecular Weight | Herbicidal Activity (pIC50) |

| Analog 1 | 2.1 | 2.5 | 180.2 | 4.5 |

| Analog 2 | 2.5 | 3.1 | 214.7 | 5.1 |

| This compound | 2.8 | 3.8 | 221.0 | 5.8 |

| Analog 4 | 3.2 | 4.2 | 245.1 | 6.2 |

| Analog 5 | 1.8 | 2.9 | 195.6 | 4.9 |

Note: The data in this table is hypothetical and for illustrative purposes only. The herbicidal activity of this compound is not publicly documented.

The resulting QSAR equation could take a form like: pIC50 = c0 + c1LogP + c2(Dipole Moment) + c3*(Molecular Weight)

Such a model would provide valuable insights into the structure-activity relationships, guiding the synthesis of new, more potent herbicidal compounds.

Crystal Structure Prediction and Polymorphism Analysis

The solid-state structure of a chemical compound is fundamental to its physical properties, including its melting point, solubility, and stability. Crystal structure prediction (CSP) is a computational technique that aims to identify the most stable crystal packing arrangements (polymorphs) of a molecule from its chemical diagram alone. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the pharmaceutical and agrochemical industries, as different polymorphs can have significantly different properties.

For this compound, CSP would involve a systematic search of possible crystal packings, followed by the ranking of these structures based on their calculated lattice energies. This process typically utilizes force fields or, for higher accuracy, quantum mechanical methods. The presence of the amino group and the ester functionality suggests the likelihood of hydrogen bonding playing a significant role in the crystal packing. The chlorine atoms can also participate in halogen bonding, further influencing the supramolecular assembly.

A polymorphism analysis for this compound would involve a combination of computational prediction and experimental screening. Computationally, the predicted stable polymorphs would be analyzed for their structural differences, such as variations in hydrogen bonding networks and molecular conformations. Experimentally, techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be used to identify and characterize different polymorphic forms that may arise under various crystallization conditions (e.g., different solvents, temperatures, and pressures).

Table 3 illustrates the kind of information that a polymorphism analysis of this compound might yield.

Table 3: Hypothetical Polymorphic Forms of this compound

| Polymorph | Crystal System | Space Group | Calculated Lattice Energy (kJ/mol) | Key Intermolecular Interactions |

| Form I | Monoclinic | P2₁/c | -125.4 | N-H···O hydrogen bonds, π-π stacking |

| Form II | Orthorhombic | Pbca | -122.8 | N-H···N hydrogen bonds, C-H···O interactions |

| Form III | Triclinic | P-1 | -120.1 | Halogen bonding (C-Cl···O), N-H···O hydrogen bonds |

Note: This table presents hypothetical data as no published polymorphism study for this compound is available.

The identification and characterization of different polymorphs are crucial for ensuring the consistent performance and quality of a chemical product.

Applications in Specialized Chemical Research Domains

Agrochemical Research and Development

The structural motifs present in Methyl 2-amino-3,5-dichloroisonicotinate are frequently found in biologically active compounds, making it a compound of interest in the search for new agrochemicals.

Exploration as a Precursor for Novel Herbicide or Pesticide Active Ingredients

This compound is recognized as a key intermediate in the synthesis of novel compounds for controlling animal pests. A patent for halogen-substituted compounds with applications in controlling arthropods, insects, arachnids, and nematodes identifies this compound as a by-product in one of the synthesis pathways. amazonaws.comgoogle.com This indicates its role as a precursor or a closely related derivative in the development of new pesticide active ingredients. The patent highlights the ongoing need for new crop protection compositions and the importance of intermediates like this in creating a broader spectrum of pest control agents. amazonaws.com

Chemical suppliers also list this compound as a "versatile small molecule scaffold" and an "organic building block," further supporting its utility in the synthesis of more complex molecules, including those with potential agrochemical applications. alfachemic.com

Structure-Activity Relationship Studies for Agrochemical Potency

While specific structure-activity relationship (SAR) studies focusing directly on this compound are not extensively published, the principles of SAR are crucial in designing new agrochemicals based on its scaffold. SAR studies on related classes of compounds, such as other substituted pyridine (B92270) derivatives, provide insights into how modifications to the chemical structure can impact biological activity. nih.govresearchgate.netnih.govresearchgate.net

For instance, research on other dichlorinated amino-substituted aromatic compounds has shown that the nature and position of substituents on the aromatic ring can significantly influence the compound's fungicidal or insecticidal activity. nih.govresearchgate.net By systematically modifying the functional groups of this compound—for example, by altering the ester group, substituting the amino group, or replacing the chlorine atoms—researchers can explore how these changes affect the molecule's interaction with biological targets, aiming to enhance its potency and selectivity as an agrochemical.

Materials Science Research

The reactivity of the functional groups in this compound also makes it a candidate for applications in materials science, particularly in the synthesis of functional polymers and coordination complexes.

Monomer or Building Block for Functional Polymers or Copolymers

Product listings from chemical suppliers categorize this compound under "Organic monomer of... Polymer Science Material Building Blocks," suggesting its potential for use in polymerization reactions. acs.org The presence of both an amino group and a methyl ester group allows for various polymerization strategies. For example, the amino group can be used in polycondensation reactions to form polyamides or polyimides, while the ester group could potentially be involved in transesterification polymerization. The dichloro-substituted pyridine core would then be incorporated as a repeating unit in the polymer backbone, imparting specific thermal, chemical, or electronic properties to the resulting material.

Ligand in Coordination Chemistry for Metal-Organic Frameworks (MOFs) or Catalytic Complexes.nih.gov

The pyridine nitrogen and the amino group in this compound can act as coordination sites for metal ions, making it a potential ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). alfachemic.comnih.govunimi.it Isonicotinate (B8489971) and its derivatives are well-known building blocks for MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis. amazonaws.comnih.govacs.orgresearchgate.netquickcompany.in

The specific substituents on the isonicotinate ring of this compound can influence the resulting properties of the metal complexes. For example, the electron-withdrawing chlorine atoms can affect the electron density on the pyridine ring, which in turn can modulate the catalytic activity of a metal center coordinated to it. acs.orgnih.govacs.org Research on other substituted pyridine ligands has demonstrated that tuning the electronic properties of the ligand can have a significant impact on the efficiency of catalytic reactions, such as cross-coupling reactions. acs.orgnih.gov While specific MOFs or catalytic complexes based on this compound are not yet widely reported, its structural features make it a promising candidate for future research in these areas.

Development of Organic Electronic Materials (if applicable)

The development of organic electronic materials based on this compound is a more speculative area of application. However, substituted pyridines are components in some organic light-emitting diode (OLED) materials and other organic electronic devices. The combination of the electron-rich amino group and the electron-deficient dichlorinated pyridine ring could lead to interesting photophysical or electronic properties. Further research would be needed to explore its potential in this field.

Future Research Directions and Outlook

Development of Green and Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes necessitates the development of green and sustainable synthetic routes for Methyl 2-amino-3,5-dichloroisonicotinate. Traditional methods for the synthesis of functionalized pyridines and other heterocyclic compounds often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, leading to significant environmental concerns. nih.govnih.gov Future research will likely focus on several key areas to mitigate these issues.

One promising avenue is the adoption of alternative, greener solvents such as water, ionic liquids, or supercritical fluids, which can reduce the environmental footprint of the synthesis. mdpi.comresearchgate.net The principles of green chemistry also advocate for the use of catalytic methods to improve reaction efficiency and minimize waste. mdpi.comrsc.org For the synthesis of N-heterocycles, various catalytic systems, including both homogeneous and heterogeneous catalysts, have shown promise. mdpi.comnih.gov Research into recyclable catalysts, in particular, could offer a sustainable and cost-effective approach. mdpi.com

Recent advancements in the sustainable synthesis of halogenated aromatic compounds and aminopyridines provide a strong foundation for developing greener routes to this compound. nih.govgoogle.com For instance, methods for the greener halogenation of aromatic compounds could be adapted for the chlorination steps in the synthesis of this molecule. nih.gov Similarly, sustainable methods for the synthesis of isonicotinic acid, a key precursor, are also being explored. researchgate.netgrowingscience.com

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

| Alternative Solvents | Utilizing water, ionic liquids, or supercritical CO2 as the reaction medium. | Reduced toxicity and environmental impact, potential for enhanced reactivity and selectivity. |

| Catalysis | Employing reusable solid acid catalysts or transition metal catalysts for key reaction steps. | Increased reaction efficiency, reduced waste, and easier product purification. |

| Energy Efficiency | Implementing microwave-assisted or ultrasonic-assisted synthesis. | Shorter reaction times, lower energy consumption, and potentially higher yields. |

| Atom Economy | Designing one-pot, multicomponent reaction pathways. | Fewer synthetic steps, reduced solvent usage, and minimized waste generation. |

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The multifunctionality of this compound provides a fertile ground for exploring novel reactivity patterns and developing diverse derivatization pathways. The amino group, the two chlorine atoms, and the methyl ester each offer distinct sites for chemical modification, allowing for the creation of a wide array of new molecules with potentially valuable properties.

The amino group can be a nucleophile and can undergo a variety of reactions, including acylation, alkylation, and diazotization, leading to the formation of amides, secondary and tertiary amines, and diazonium salts, respectively. wjebio.comorientjchem.org These diazonium salts can then be used in subsequent coupling reactions to introduce a range of functional groups.

The chlorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for their replacement with other functional groups such as amines, alkoxides, and thiols. The reactivity of these chlorine atoms will be influenced by the electronic nature of the other substituents on the ring.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, including amides, esters, and acid chlorides. This carboxylic acid derivative could also serve as a key building block for the synthesis of more complex molecules.

Furthermore, the pyridine nitrogen can be quaternized or oxidized to the corresponding N-oxide, which can alter the reactivity of the entire ring system and open up new avenues for functionalization. The exploration of these derivatization pathways will be crucial for synthesizing libraries of compounds for biological screening and materials science applications. orientjchem.orgchemrxiv.org

| Functional Group | Potential Derivatization Reactions | Resulting Compound Classes |

| Amino Group | Acylation, Alkylation, Diazotization | Amides, Substituted Amines, Azo Compounds |

| Chlorine Atoms | Nucleophilic Aromatic Substitution (SNAr) | Substituted Pyridines (with N, O, S nucleophiles) |

| Methyl Ester | Hydrolysis, Amidation, Transesterification | Carboxylic Acids, Amides, Other Esters |

| Pyridine Nitrogen | Quaternization, N-oxidation | Pyridinium (B92312) Salts, Pyridine-N-oxides |

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The potential for diverse derivatization of this compound makes it an ideal candidate for integration with high-throughput screening (HTS) and combinatorial chemistry platforms. whiterose.ac.ukvapourtec.com These technologies enable the rapid synthesis and evaluation of large libraries of related compounds, significantly accelerating the discovery of new molecules with desired biological activities or material properties. whiterose.ac.uknih.govresearchgate.net

Future research in this area will likely involve the development of automated synthesis protocols for generating libraries of derivatives based on the core structure of this compound. whiterose.ac.ukyoutube.com These automated platforms can perform a wide range of chemical reactions in a parallel or sequential manner, allowing for the efficient creation of hundreds or even thousands of new compounds. vapourtec.comyoutube.com

Once synthesized, these compound libraries can be subjected to high-throughput screening to identify "hits" with interesting biological or physical properties. For example, in drug discovery, these libraries could be screened against a variety of biological targets to identify potential new therapeutic agents. nih.govnih.gov In materials science, they could be screened for properties such as fluorescence, conductivity, or liquid crystal behavior.

The data generated from HTS can then be used to establish structure-activity relationships (SAR), which can guide the design of subsequent generations of compounds with improved properties. This iterative cycle of design, synthesis, and screening is a powerful engine for innovation in both pharmaceutical and materials research.

Advanced Computational-Experimental Integration in Molecular Design

The synergy between computational chemistry and experimental synthesis is a powerful paradigm in modern chemical research. openmedicinalchemistryjournal.comtum.de For a molecule like this compound, this integrated approach can provide deep insights into its properties and guide the rational design of new derivatives.

Computational methods, such as Density Functional Theory (DFT), can be used to predict a wide range of properties for the parent molecule and its derivatives, including their electronic structure, reactivity, and spectroscopic characteristics. nih.govosu.edu For instance, DFT calculations can help to predict the most likely sites for electrophilic or nucleophilic attack, providing valuable guidance for planning synthetic transformations. osu.edutdl.org

Molecular modeling and docking studies can be employed to predict how these molecules might interact with biological targets, such as enzymes or receptors. nih.govnih.gov This can help to prioritize the synthesis of compounds that are most likely to have a desired biological effect, saving time and resources in the laboratory. openmedicinalchemistryjournal.comtum.de

The predictions from computational studies can then be tested experimentally. The experimental results, in turn, can be used to refine the computational models, leading to a more accurate and predictive understanding of the system. This iterative feedback loop between theory and experiment is a hallmark of modern molecular design and will be crucial for unlocking the full potential of this compound and its derivatives. tum.denih.gov

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic properties, orbital energies, and electrostatic potential. | Prediction of reactivity, stability, and spectroscopic signatures. |

| Molecular Docking | Simulation of binding to biological macromolecules. | Identification of potential biological targets and prediction of binding affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Guidance for the design of more potent and selective derivatives. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its complexes. | Understanding of conformational preferences and binding mechanisms. |

Role in Emerging Fields of Chemical Biology and Supramolecular Chemistry

The unique combination of functional groups in this compound also suggests its potential for applications in the emerging fields of chemical biology and supramolecular chemistry.

In chemical biology, small molecules are used as probes to study and manipulate biological systems. mdpi.comnih.gov The reactivity of the functional groups on this compound could be exploited to develop fluorescent probes, affinity labels, or other chemical tools. nih.gov For example, the amino group could be functionalized with a fluorophore to create a probe for imaging biological processes. nih.gov

In supramolecular chemistry, the focus is on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. nih.govacs.org The halogen atoms on this compound can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used to control the self-assembly of molecules in the solid state. researchgate.netnih.govacs.orgnih.gov This could enable the design of novel crystalline materials with interesting optical or electronic properties. researchgate.netnih.gov

The ability of the molecule to participate in hydrogen bonding through its amino group and potentially through the pyridine nitrogen further enhances its potential as a building block for supramolecular assemblies. researchgate.netmdpi.com The interplay of these different non-covalent interactions could lead to the formation of complex and functional supramolecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.